molecular formula C12H20O4 B14578784 Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate CAS No. 61110-99-4

Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate

Cat. No.: B14578784
CAS No.: 61110-99-4
M. Wt: 228.28 g/mol
InChI Key: GGRZLVUKRAAWIH-UHFFFAOYSA-N
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Description

Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4 It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate typically involves the reaction of (2-halo-2-methylpropylidene)malonate with 2-methyl-1-propenylmagnesium bromide . This reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis and concentrated alkali can facilitate the conversion of diethyl malonate to the cyclopropane diacid, which is then esterified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring structure can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,1-cyclopropanedicarboxylate
  • Dimethyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-1,1-dicarboxylate
  • Dimethyl 1,1-cyclobutanedicarboxylate

Uniqueness

Dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopropane ring. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

61110-99-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-butyl-3-methylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C12H20O4/c1-5-6-7-9-8(2)12(9,10(13)15-3)11(14)16-4/h8-9H,5-7H2,1-4H3

InChI Key

GGRZLVUKRAAWIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(C1(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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